LUTETIUM TELLURIDE
Description
Lutetium telluride (LuTe) is a rare earth monopnictide compound composed of lutetium (Lu) and tellurium (Te). As the heaviest and smallest lanthanide, lutetium exhibits unique electronic and structural characteristics that influence the properties of its compounds. LuTe crystallizes in a rock-salt (NaCl) structure under ambient conditions, with Lu³⁺ and Te²⁻ ions arranged in a face-centered cubic lattice .
Synthesis: LuTe is typically synthesized via solid-state reactions at high temperatures or through vapor transport methods. High-purity lutetium and tellurium are combined in stoichiometric ratios under inert or vacuum conditions to prevent oxidation .
Properties
CAS No. |
12163-22-3 |
|---|---|
Molecular Formula |
Lu2Te3 |
Molecular Weight |
732.73 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium Telluride can be synthesized through various methods. One common approach involves the direct reaction of lutetium and tellurium elements at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation:
2Lu+3Te→Lu2Te3
Industrial Production Methods
Industrial production of this compound often involves high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a controlled environment to produce the desired compound. The resulting product is then purified and processed into different forms depending on the application requirements .
Chemical Reactions Analysis
Types of Reactions
Lutetium Telluride undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of oxides.
Reduction: Can be reduced back to elemental lutetium and tellurium under specific conditions.
Substitution: Reacts with halogens to form lutetium halides and tellurium halides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Halogen gases like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Lutetium oxide (Lu₂O₃) and tellurium dioxide (TeO₂).
Reduction: Elemental lutetium and tellurium.
Substitution: Lutetium halides (e.g., LuCl₃) and tellurium halides (e.g., TeCl₄).
Scientific Research Applications
Lutetium Telluride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other rare earth tellurides and as a material for studying solid-state reactions.
Biology: Investigated for potential use in biomedical imaging and as a contrast agent due to its unique electronic properties.
Medicine: Explored for use in targeted radiotherapy, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of semiconductors, thermoelectric materials, and other advanced electronic devices
Mechanism of Action
The mechanism of action of Lutetium Telluride in various applications is primarily based on its electronic and structural properties. In biomedical applications, it can act as a contrast agent by interacting with specific molecular targets, enhancing imaging techniques. In electronic applications, its unique band structure and conductivity properties make it suitable for use in semiconductors and thermoelectric devices .
Comparison with Similar Compounds
Properties :
- Electronic Structure : LuTe is a semiconductor with a narrow bandgap, making it relevant for thermoelectric and optoelectronic applications. Theoretical studies predict pressure-induced phase transitions, altering its electronic properties from semiconducting to metallic states .
- Stability : LuTe is stable under inert conditions but reacts with moisture and oxygen at elevated temperatures, forming lutetium oxide (Lu₂O₃) and tellurium dioxide (TeO₂) .
Applications : LuTe is primarily used in thin-film deposition processes as a sputtering target for producing lutetium-containing coatings in semiconductor devices . Its high density and thermal stability also make it a candidate for radiation shielding materials.
Comparison with Similar Compounds
Lutetium Chalcogenides (LuX: X = S, Se, Te)
The lutetium chalcogenides share the same crystal structure but exhibit distinct electronic and mechanical properties due to the increasing atomic radius and electronegativity of the chalcogen (S → Se → Te).
Table 1: Comparative Properties of Lutetium Chalcogenides
Key Findings :
- LuTe has the largest lattice parameter and smallest bandgap, correlating with tellurium’s larger ionic radius and reduced electronegativity.
- Under high pressure, LuTe undergoes a structural transition to a CsCl-type phase at 18 GPa, lower than LuS (28 GPa) and LuSe (22 GPa), indicating greater compressibility .
Other Lutetium Compounds
Lutetium Oxide (Lu₂O₃)
- Structure : Cubic bixbyite.
- Applications : Widely used in scintillators, lasers, and catalysts due to its high thermal stability and optical transparency .
- Contrast with LuTe : Unlike LuTe, Lu₂O₃ is insulating and hygroscopic, limiting its use in electronic devices but favoring optical applications .
Lutetium Halides (LuF₃, LuCl₃)
- Reactivity : Halides are water-soluble and serve as precursors in lutetium metal purification.
Other Rare Earth Tellurides
Table 2: Comparison with Lanthanum Telluride (LaTe) and Cerium Telluride (CeTe)
| Property | LaTe | CeTe | LuTe | |
|---|---|---|---|---|
| Crystal Structure | Rock-salt | Rock-salt | Rock-salt | |
| Magnetic Ordering | Antiferromagnetic | Ferromagnetic | Non-magnetic | |
| Thermoelectric Efficiency (ZT) | 0.4 | 0.6 | 0.8 (predicted) |
Key Insights :
- LuTe’s non-magnetic behavior (due to Lu³⁺’s filled 4f shell) contrasts with LaTe and CeTe, which exhibit magnetic ordering .
- LuTe’s predicted higher thermoelectric efficiency stems from its lower thermal conductivity compared to LaTe and CeTe .
Q & A
Q. What established methods ensure the synthesis of high-purity Lutetium Telluride, and how is phase purity validated?
this compound is typically synthesized via solid-state reactions under inert atmospheres. Stoichiometric amounts of lutetium and tellurium are sealed in evacuated quartz tubes, heated to 800–1000°C, and annealed for 7–14 days to ensure homogeneity. Phase purity is verified using X-ray diffraction (XRD) with Rietveld refinement to confirm crystallographic structure, supplemented by energy-dispersive X-ray spectroscopy (EDS) for compositional analysis. Secondary phases (e.g., unreacted tellurium) are minimized through iterative grinding and reheating cycles .
Q. Which characterization techniques are essential for analyzing the structural properties of this compound?
Key techniques include:
- XRD : To determine crystal structure and lattice parameters.
- Transmission Electron Microscopy (TEM) : For atomic-resolution imaging and defect analysis.
- Raman Spectroscopy : To identify phonon modes and assess bonding characteristics. Cross-validation using multiple methods (e.g., combining XRD with selected-area electron diffraction) enhances reliability. Detailed experimental parameters (e.g., beam energy, scan rates) must be reported to ensure reproducibility .
Q. How should hygroscopic degradation be mitigated during this compound sample storage?
Due to its reactivity with moisture, samples must be handled in argon-filled gloveboxes (<0.1 ppm O₂/H₂O). For long-term storage, encapsulation in inert coatings (e.g., amorphous carbon) or vacuum-sealed containers is recommended. Surface oxidation can be monitored via X-ray photoelectron spectroscopy (XPS) pre- and post-exposure .
Advanced Research Questions
Q. How do stoichiometric deviations in this compound influence its electronic transport properties?
Non-stoichiometric compositions (e.g., LuTe₂ or Lu-rich phases) alter carrier concentrations and mobility. Hall effect measurements at varying temperatures (10–300 K) quantify carrier type and density, while density functional theory (DFT) calculations model band structure modifications. For instance, excess tellurium introduces p-type conductivity due to Lu vacancies, validated through Seebeck coefficient analysis .
Q. What methodologies resolve contradictions in reported magnetic susceptibility data for this compound?
Discrepancies often arise from differences in synthesis conditions (e.g., cooling rates) or impurity phases. Recommended approaches:
- Comparative Synthesis : Replicate studies using identical parameters (temperature gradients, precursor purity).
- Neutron Diffraction : To distinguish intrinsic magnetic ordering from extrinsic effects (e.g., oxide impurities). Collaborative inter-laboratory studies enhance data reliability by controlling for instrumental biases .
Q. How can angle-resolved photoemission spectroscopy (ARPES) be optimized to study this compound’s surface electronic structure?
ARPES requires ultra-high vacuum (<10⁻¹⁰ mbar) and low temperatures (<20 K) to minimize surface contamination and thermal broadening. In situ cleavage of single crystals exposes pristine surfaces. Synchrotron-based ARPES with tunable photon energies (20–100 eV) maps the k-resolved band structure, while DFT+U calculations (incorporating spin-orbit coupling) guide interpretation of observed Dirac/Weyl fermion states .
Q. What computational approaches effectively model defect chemistry and its impact on this compound’s optical properties?
Hybrid DFT with Hubbard U correction (e.g., HSE06 functional) accounts for strong electron correlations in f-block elements. Defect formation energies are calculated using supercell models, while time-dependent DFT predicts absorption spectra. Experimental validation via photoluminescence spectroscopy at cryogenic temperatures (e.g., 4 K) isolates defect-related emissions .
Q. What growth parameters are critical for producing this compound single crystals via chemical vapor transport (CVT)?
CVT employs iodine or TeCl₄ as transport agents in temperature gradients (ΔT = 50–100°C). Optimal growth occurs at 850°C (source) to 750°C (sink) over 10–14 days. Crystal quality is assessed via Laue diffraction to check mosaicity, and transport properties are measured in a Physical Property Measurement System (PPMS) to ensure anisotropy aligns with single-domain behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
